molecular formula C6H11NO4 B13083930 4-((Methoxymethyl)amino)-4-oxobutanoicacid

4-((Methoxymethyl)amino)-4-oxobutanoicacid

Cat. No.: B13083930
M. Wt: 161.16 g/mol
InChI Key: QHBLIELSUWJLIQ-UHFFFAOYSA-N
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Description

4-((Methoxymethyl)amino)-4-oxobutanoic acid is an organic compound that belongs to the class of amino acids It contains both amino and carboxylic acid functional groups, making it a versatile molecule in various chemical reactions and applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((Methoxymethyl)amino)-4-oxobutanoic acid can be achieved through several methods. One common approach involves the reaction of methoxymethylamine with a suitable precursor, such as a butanoic acid derivative. The reaction typically requires a catalyst and specific reaction conditions, such as temperature and pH control, to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of 4-((Methoxymethyl)amino)-4-oxobutanoic acid may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors, which allow for better control over reaction parameters and increased efficiency. The purification process often involves techniques such as crystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-((Methoxymethyl)amino)-4-oxobutanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives. Substitution reactions can lead to a variety of substituted amino acids.

Scientific Research Applications

4-((Methoxymethyl)amino)-4-oxobutanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to amino acid metabolism and protein synthesis.

    Industry: The compound is used in the production of fine chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 4-((Methoxymethyl)amino)-4-oxobutanoic acid involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes involved in amino acid metabolism, influencing various biochemical pathways. Its effects are mediated through binding to active sites of enzymes, altering their activity and leading to changes in metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-4-oxobutanoic acid: Similar in structure but lacks the methoxymethyl group.

    4-Hydroxy-4-oxobutanoic acid: Contains a hydroxyl group instead of an amino group.

    4-Methylamino-4-oxobutanoic acid: Has a methylamino group instead of a methoxymethyl group.

Uniqueness

4-((Methoxymethyl)amino)-4-oxobutanoic acid is unique due to the presence of the methoxymethyl group, which imparts specific chemical properties and reactivity. This makes it a valuable compound for various applications, particularly in the synthesis of derivatives with tailored biological activities.

Properties

Molecular Formula

C6H11NO4

Molecular Weight

161.16 g/mol

IUPAC Name

4-(methoxymethylamino)-4-oxobutanoic acid

InChI

InChI=1S/C6H11NO4/c1-11-4-7-5(8)2-3-6(9)10/h2-4H2,1H3,(H,7,8)(H,9,10)

InChI Key

QHBLIELSUWJLIQ-UHFFFAOYSA-N

Canonical SMILES

COCNC(=O)CCC(=O)O

Origin of Product

United States

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